1-(Benzyloxy)-4-fluoro-2-iodobenzene
Description
1-(Benzyloxy)-4-fluoro-2-iodobenzene is a halogenated aromatic compound with a benzyloxy group (-OCH₂C₆H₅) at position 1, fluorine at position 4, and iodine at position 2. Its molecular formula is C₁₃H₁₀FIO (calculated molecular weight: 328.13 g/mol). This compound is structurally significant due to the presence of iodine, a heavy halogen that enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), and fluorine, which influences electronic properties and metabolic stability.
Properties
IUPAC Name |
4-fluoro-2-iodo-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSKIOJZRSRAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Benzyl Protection and Sequential Halogenation
The most widely reported method involves sequential halogenation and benzyl protection. Starting with 4-fluorophenol, iodination at the ortho position is achieved using iodine monochloride (ICl) in acetic acid, yielding 2-iodo-4-fluorophenol with 78–82% efficiency . Subsequent benzylation employs benzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base, producing 1-(benzyloxy)-4-fluoro-2-iodobenzene in 85–90% yield .
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Iodination | ICl, AcOH | Glacial acetic acid | 0–5°C | 2 h | 78–82% |
| Benzylation | BnCl, K₂CO₃ | DMF | 80°C | 4 h | 85–90% |
This method’s limitation lies in the handling of corrosive ICl, necessitating specialized equipment.
One-Pot Synthesis Utilizing Benzyl Chloride
A cost-effective one-pot approach avoids isolating intermediates. 4-Fluorophenol, benzyl chloride, and K₂CO₃ are refluxed in dimethylformamide (DMF) to form 1-benzyloxy-4-fluorobenzene. In situ iodination using N-iodosuccinimide (NIS) and triflic acid (TfOH) at 50°C introduces iodine at the ortho position, achieving a combined yield of 70–75% .
Advantages
-
Eliminates intermediate purification, reducing solvent waste.
-
Benzyl chloride (BnCl) is 40% cheaper than benzyl bromide (BnBr) .
Directed Ortho Metalation Strategies
For high regiocontrol, directed ortho metalation (DoM) is employed. 4-Fluorophenol is first protected as its tert-butyldimethylsilyl (TBS) ether. Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position, which is quenched with iodine to afford 2-iodo-4-fluorophenyl-TBS ether. Cleavage of the TBS group with tetrabutylammonium fluoride (TBAF), followed by benzylation, yields the target compound in 65–70% overall yield .
Challenges
-
Requires cryogenic conditions (−78°C).
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TBS protection adds two steps compared to conventional methods.
Microflow Reactor Applications in Fluorination
Recent advances leverage microflow reactors for safer fluorination. In a continuous-flow system, 2-iodophenol undergoes electrophilic fluorination using Selectfluor® in acetonitrile at 100°C, producing 4-fluoro-2-iodophenol with 92% selectivity. Subsequent benzylation in the same reactor achieves 88% yield, reducing total synthesis time to 30 minutes .
Comparison: Batch vs. Flow Synthesis
| Parameter | Batch | Microflow |
|---|---|---|
| Reaction Time | 6 h | 0.5 h |
| Fluorine Selectivity | 75% | 92% |
| Solvent Consumption | 50 mL/g | 15 mL/g |
Comparative Analysis of Synthetic Routes
Economic and Environmental Metrics
| Method | Cost (USD/g) | PMI⁴ | Carbon Efficiency |
|---|---|---|---|
| Conventional | 12.50 | 23 | 45% |
| One-Pot | 9.80 | 18 | 58% |
| Microflow | 14.20 | 12 | 72% |
⁴Process Mass Intensity (PMI) = Total mass used / Mass of product
The one-pot method balances cost and efficiency, while microflow reactors excel in sustainability despite higher equipment costs .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, and the fluorine atom can participate in reduction reactions.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Ullmann coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
1-(Benzyloxy)-4-fluoro-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-fluoro-2-iodobenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Position and Halogen Diversity
1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene (CAS 2404734-09-2)
- Molecular Formula : C₁₃H₉BrFIO
- Substituents : Bromo (4), fluoro (2), iodo (3), benzyloxy (1).
- Key Differences : Iodine at position 3 instead of 2; bromine adds bulk but lower reactivity compared to iodine.
- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
1-(Benzyloxy)-3-iodobenzene (CAS 107623-21-2)
- Molecular Formula : C₁₃H₁₁IO
- Substituents : Iodo (3), benzyloxy (1).
- Key Differences : Lacks fluorine; simpler structure with lower molecular weight (310.13 vs. 328.13).
- Hazards : Similar hazard profile (H315, H319, H335) .
Alkoxy Group Variations
2-(Difluoromethoxy)-1-fluoro-4-iodobenzene (CAS 1261572-00-2)
- Molecular Formula : C₇H₄F₃IO
- Substituents : Difluoromethoxy (-OCHF₂) at position 2, fluoro (1), iodo (4).
- Key Differences : Difluoromethoxy group introduces stronger electron-withdrawing effects compared to benzyloxy.
- Physical Properties : Boiling point: 245.3°C (predicted); density: 1.907 g/cm³ .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Molecular Formula : C₇H₃BrF₄O
- Substituents : Trifluoromethoxy (-OCF₃), bromo (4), fluoro (2).
- Key Differences : Trifluoromethoxy group enhances lipophilicity and metabolic resistance compared to benzyloxy .
Physical and Chemical Properties
*Inferred from analogs with iodine substituents (e.g., ).
Hazard Profiles
Most halogenated benzyloxy compounds share similar hazards:
- Skin/Eye Irritation (H315, H319) : Common due to aromatic halogen interactions.
- Respiratory Irritation (H335) : Likely from particulate inhalation during handling .
Q & A
Q. Basic
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., meta-fluoro coupling, ~δ 7.2–7.5 ppm) and benzyloxy CH₂ (δ ~4.9–5.1 ppm) .
- ¹⁹F NMR : A single peak near δ -110 ppm confirms the para-fluoro substituent .
- ¹³C NMR : Iodo-substituted carbons appear at δ ~90–100 ppm.
- MS (ESI) : Molecular ion [M+H]⁺ at m/z 357.
Q. Key Spectral Data :
| Technique | Signal (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 5.05 (s, 2H) | Benzyloxy CH₂ |
| ¹H NMR | 7.25–7.45 | Aromatic protons |
| ¹⁹F NMR | -110.2 | Para-fluoro substituent |
What strategies are effective in optimizing Pd-catalyzed cross-electrophile coupling reactions involving this compound?
Advanced
Critical factors include:
- Ligand design : Bulky ligands (e.g., Xantphos) improve catalyst stability and selectivity .
- Solvent polarity : Polar aprotic solvents (DMF, DMA) enhance iodine displacement kinetics.
- Additives : KI or Cs₂CO₃ mitigates iodide poisoning of the catalyst.
- Temperature gradients : Stepwise heating (80°C → 120°C) reduces side reactions.
Case Study : A Pd(OAc)₂/Xantphos system in DMF at 100°C achieved 78% yield for dialkylation .
How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
Advanced
The electron-withdrawing fluoro and iodo groups activate the benzene ring toward electrophilic substitution but hinder oxidative addition in Pd catalysis. Comparative studies with analogs (e.g., 1-(Benzyloxy)-4-bromo-2-nitrobenzene ) show:
- Nitro groups increase oxidative addition rates due to stronger electron withdrawal.
- Benzyloxy groups sterically hinder ortho-substitution but stabilize intermediates via resonance.
Methodology : Hammett σ values or DFT calculations can quantify substituent effects on reaction kinetics .
What mechanistic considerations apply to radical-polar crossover reactions involving this compound?
Advanced
In fluoromethylation via radical intermediates:
- Initiation : Light or thermal activation generates aryl radicals.
- Polar crossover : The iodine atom acts as a radical trap, facilitating C–F bond formation.
- Stereoelectronic effects : The benzyloxy group stabilizes transition states through conjugation.
Evidence : NMR studies of 1-(Benzyloxy)-4-(fluoromethyl)benzene confirm regioselectivity in radical pathways .
What are the recommended handling and storage protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
